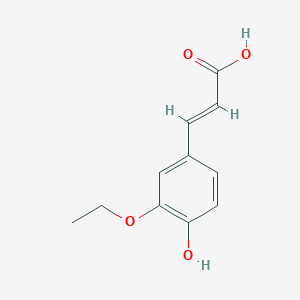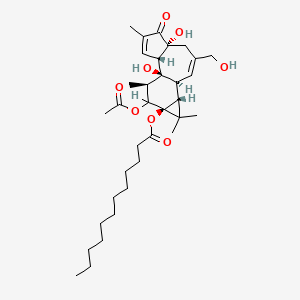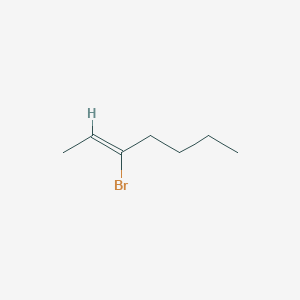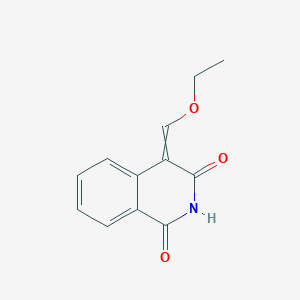
(2E)-3-(3-etoxi-4-hidroxifenil)ácido acrílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid is an organic compound characterized by the presence of an ethoxy group, a hydroxy group, and an acrylic acid moiety
Aplicaciones Científicas De Investigación
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-hydroxybenzaldehyde and malonic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired acrylic acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Batch Reactors: These are used for smaller-scale production, where precise control over reaction conditions is required.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages such as improved efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used.
Major Products Formed:
Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde.
Reduction: Formation of 3-(3-ethoxy-4-hydroxyphenyl)propanol.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or inflammatory signaling.
Comparación Con Compuestos Similares
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid can be compared with other similar compounds, such as:
Cinnamic Acid: Similar structure but lacks the ethoxy and hydroxy groups.
Ferulic Acid: Contains a methoxy group instead of an ethoxy group.
Coumaric Acid: Lacks the ethoxy group but has a similar acrylic acid moiety.
Uniqueness: The presence of both ethoxy and hydroxy groups in (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid imparts unique chemical properties, making it distinct from other related compounds.
Propiedades
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHTWBSYWXSZCD-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






